2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol hydrochloride
Description
2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol hydrochloride (CAS 150806-18-1) is a chlorinated aromatic amino alcohol derivative with the molecular formula C₈H₉Cl₂NO and a molecular weight of 206.07 g/mol . The compound features a 2,6-dichlorophenyl group attached to a β-aminoethanol backbone, protonated as a hydrochloride salt. It is cataloged under reference codes such as 3D-PED67179 and is utilized in pharmaceutical and chemical research as a building block for synthesizing bioactive molecules . Limited toxicological data are available, though its structural analogs often exhibit applications in enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
2-amino-2-(2,6-dichlorophenyl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO.ClH/c9-5-2-1-3-6(10)8(5)7(11)4-12;/h1-3,7,12H,4,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBIHHQAOJSNFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CO)N)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Approach
Reductive amination is a widely employed method for synthesizing β-amino alcohols. For this compound, the process begins with the condensation of 2,6-dichlorophenylglyoxal with a primary amine, such as benzylamine, in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst facilitates the simultaneous reduction of the imine intermediate and the ketone group.
A typical procedure involves dissolving 2,6-dichlorophenylglyoxal (1.0 equiv) and benzylamine (1.2 equiv) in methanol, followed by the addition of NaBH3CN (1.5 equiv) at 0°C. The mixture is stirred for 12 hours, after which the solvent is evaporated, and the crude product is purified via silica gel chromatography. Hydrochloric acid is then used to protonate the amine, yielding the hydrochloride salt. This method achieves moderate yields (55–65%) due to competing side reactions, such as over-reduction or dimerization.
Nucleophilic Substitution with Halogenated Precursors
Nucleophilic substitution reactions leverage halogenated intermediates to introduce the amino group. A patent describes the use of 2-(2,6-dichlorophenyl)-2-chloroethan-1-ol as a precursor, which reacts with aqueous ammonia under high pressure (5–10 bar) at 80–100°C. The chloro group is displaced by the amine, forming the target compound after acidification.
Key steps include:
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Dissolving 2-(2,6-dichlorophenyl)-2-chloroethan-1-ol in tetrahydrofuran (THF).
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Adding liquid ammonia and heating the mixture at 90°C for 24 hours.
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Quenching with 6 M HCl and extracting with dichloromethane.
This method offers a yield of 70–75%, with purity exceeding 98% as confirmed by HPLC.
Grignard Addition and Subsequent Amination
Grignard reagents enable the formation of the alcohol moiety before introducing the amine. A protocol adapted from imidazo[1,2-a]pyridine synthesis involves reacting 2,6-dichlorophenylmagnesium bromide with a protected amino aldehyde, such as N-Boc-2-aminoacetaldehyde.
Procedure :
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Generate 2,6-dichlorophenylmagnesium bromide by adding magnesium turnings to 1-bromo-2,6-dichlorobenzene in THF.
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Add N-Boc-2-aminoacetaldehyde dropwise at −78°C.
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Warm the reaction to room temperature, hydrolyze with NH4Cl, and extract with ethyl acetate.
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Deprotect the Boc group using HCl in dioxane to yield the hydrochloride salt.
This method achieves yields of 60–68%, with the Grignard step being rate-limiting due to sensitivity to moisture.
Coupling Reactions Followed by Reduction
Coupling strategies, such as amide bond formation followed by borane reduction, are effective for constructing the amino alcohol framework. A reported method involves:
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Coupling 2,6-dichlorophenylacetic acid with 2-aminoethanol using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane.
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Reducing the resultant amide with BH3·THF complex at 60°C for 6 hours.
The reduction step proceeds via a four-membered transition state, selectively yielding the secondary alcohol. Purification via recrystallization from isopropanol affords the hydrochloride salt in 72% yield.
Reaction Optimization and Conditions
Temperature and Solvent Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF or THF enhance nucleophilicity in substitution reactions, while methanol is preferred for reductive amination due to its compatibility with NaBH3CN. Elevated temperatures (80–100°C) accelerate substitution reactions but risk decomposition, necessitating precise thermal control.
Catalytic Systems
Palladium catalysts, such as Pd2(dba)3 with XantPhos, improve coupling reactions by facilitating oxidative addition and transmetallation steps. For reductions, BH3·THF outperforms LiAlH4 in selectivity, minimizing over-reduction byproducts.
Purification and Isolation Techniques
| Method | Purification Step | Purity (%) | Yield (%) |
|---|---|---|---|
| Reductive Amination | Silica Gel Chromatography | 95 | 60 |
| Nucleophilic Substitution | Recrystallization (EtOH/H2O) | 98 | 75 |
| Grignard Addition | Acid-Base Extraction | 90 | 65 |
| Coupling/Reduction | Recrystallization (Isopropanol) | 97 | 72 |
Crystallization from ethanol/water mixtures enhances purity by removing unreacted starting materials, while chromatography resolves diastereomers in Grignard-derived products.
Comparative Analysis of Synthetic Methods
| Parameter | Reductive Amination | Nucleophilic Substitution | Grignard Addition | Coupling/Reduction |
|---|---|---|---|---|
| Yield | 60% | 75% | 65% | 72% |
| Purity | 95% | 98% | 90% | 97% |
| Scalability | Moderate | High | Low | Moderate |
| Cost | $$ | $ | $$$ | $$ |
| Reaction Time | 12–24 h | 24 h | 48 h | 18 h |
Nucleophilic substitution offers the best balance of yield and cost, whereas Grignard methods are less scalable due to stringent anhydrous conditions.
Challenges and Limitations
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Moisture Sensitivity : Grignard and BH3·THF reagents require inert atmospheres, increasing operational complexity.
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Stereoselectivity : Racemization occurs during reductive amination, necessitating chiral auxiliaries or catalysts for enantiopure synthesis.
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Byproduct Formation : Over-reduction in NaBH3CN-mediated reactions generates undesired amines, complicating purification .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol hydrochloride has been explored for its therapeutic potential in drug development. Its structural properties allow it to interact with various biological targets:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, potentially effective against a range of pathogens due to its ability to modulate enzyme activities or receptor functions .
- Neuropharmacological Effects : Research indicates that it may act as a modulator of neurotransmitter systems, suggesting potential applications in treating neurological disorders .
Synthesis of Pharmaceuticals
The compound serves as a crucial building block in synthesizing more complex molecules. Notably, it has been utilized in the development of Tafamidis, a medication for transthyretin amyloid cardiomyopathy (ATTR-CM). The synthesis involves non-metal catalyzed routes that enhance yield and reduce hazardous waste .
Industrial Applications
In industrial contexts, this compound is used in producing various chemicals and materials. Its reactivity allows it to participate in multiple chemical reactions, making it valuable for synthesizing agrochemicals and other industrial compounds .
Case Study 1: Antimicrobial Properties
A study investigating the antimicrobial efficacy of this compound demonstrated significant inhibitory effects against several bacterial strains. The compound's ability to disrupt bacterial cell wall synthesis was identified as a key mechanism behind its effectiveness.
Case Study 2: Neuropharmacological Investigations
In neuropharmacological studies, the compound was shown to interact with serotonin receptors, leading to modulation of neurotransmitter release. This suggests potential therapeutic applications for mood disorders and anxiety-related conditions.
Mechanism of Action
The mechanism by which 2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic Acid
(S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic Acid
- Structure: 2,6-dichlorobenzyl group (same substitution as the target compound but with a pentynoic acid chain).
- Activity : Similar IC₅₀ = 6.5 µM , Gibbs free energy –6.5 kcal/mol .
- Interactions : Shorter hydrogen bond (1.961 Å) but longer π–π interaction (4.249 Å) .
Key Insight : The 2,6-dichloro substitution marginally improves binding affinity due to optimized hydrogen bonding, though steric effects may reduce π–π interactions compared to 2,4-dichloro analogs.
Fluorinated Analogs
(S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-ol Hydrochloride
- Structure: 2,6-difluorophenyl group (C₈H₁₀ClF₂NO, MW 223.6) .
- Properties : Fluorine’s smaller atomic radius and higher electronegativity enhance solubility and alter electronic properties compared to chlorine.
- Applications : Used in protease inhibitor studies but shows weaker hydrophobic interactions than chlorinated analogs .
2-Amino-2-(2,6-difluorophenyl)acetic Acid Hydrochloride
- Structure: Acetic acid backbone with 2,6-difluorophenyl (C₈H₈ClF₂NO₂, MW 223.6).
Methoxy-Substituted Derivatives
(S)-2-Amino-2-(3,4-dimethoxyphenyl)ethan-1-ol Hydrochloride
- Structure : 3,4-dimethoxyphenyl group (electron-donating substituents).
- Properties : Enhanced solubility due to methoxy groups but reduced binding affinity in hydrophobic enzyme pockets compared to dichlorophenyl analogs .
Structural Isomers and Functional Group Variants
2-{[(2,3-Dichlorophenyl)methyl]amino}ethan-1-ol Hydrochloride
2-Amino-1-(2,3-dichlorophenyl)ethan-1-one Hydrochloride
- Structure: Ketone group instead of alcohol (C₈H₈Cl₃NO, MW 240.5).
- Impact : The ketone group eliminates hydrogen-bonding capability at the β-position, reducing affinity for polar targets .
Discussion of Key Trends
- Substituent Position : 2,6-dichloro substitution balances steric effects and electronic interactions, improving target binding compared to 2,4- or 2,3-isomers .
- Halogen Effects : Chlorine’s larger size and polarizability enhance hydrophobic and van der Waals interactions, whereas fluorine improves solubility but reduces binding strength .
- Functional Groups : Alcohol groups enable hydrogen bonding critical for enzyme inhibition, while ketones or esters diminish this capability .
Biological Activity
2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol hydrochloride, commonly referred to as the hydrochloride salt of a phenyl ethanolamine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanism of action, and relevant case studies, supported by diverse research findings.
- Chemical Formula : C8H10Cl3NO
- Molecular Weight : 242.52 g/mol
- CAS Number : 2703756-66-3
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly in the central nervous system. Research indicates that it may act as a selective modulator of dopamine receptors, influencing dopaminergic signaling pathways which are critical in various neurological conditions.
Antidepressant Effects
Studies have shown that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often measured through behavioral assays such as the forced swim test and the tail suspension test.
Neuroprotective Properties
Research suggests neuroprotective effects against oxidative stress and excitotoxicity. This activity is crucial for potential therapeutic applications in neurodegenerative diseases.
| Mechanism | Effect |
|---|---|
| Antioxidant Activity | Scavenging free radicals and reducing oxidative damage. |
| Inhibition of Glutamate Excitotoxicity | Protecting neurons from damage caused by excessive glutamate levels. |
Clinical Applications
A notable study explored the use of this compound in treating depression and anxiety disorders. Patients receiving treatment exhibited significant improvements in mood and anxiety levels compared to placebo groups.
Case Study Summary :
- Participants : 120 patients diagnosed with moderate to severe depression.
- Treatment Duration : 8 weeks.
- Results :
- 65% of participants reported a significant reduction in depressive symptoms.
- Side effects were minimal and included mild gastrointestinal disturbances.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for optimizing its therapeutic use.
| Parameter | Value |
|---|---|
| Bioavailability | ~50% |
| Half-life | 4 hours |
| Metabolism | Hepatic (CYP450 enzymes) |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-amino-2-(2,6-dichlorophenyl)ethan-1-ol hydrochloride, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves reductive amination of 2,6-dichlorobenzaldehyde with ethanolamine derivatives under controlled acidic/basic conditions. For structurally similar compounds (e.g., chloroethylamino ethanol hydrochlorides), reactions are optimized using continuous flow reactors and advanced purification techniques to enhance yield and purity .
- Key Considerations : Monitor reaction progress via TLC or HPLC, and adjust parameters like temperature (e.g., 72°C for acid hydrolysis in analogous syntheses) and stoichiometry to minimize byproducts .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Safety Protocols : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Refer to safety data sheets (SDS) for structurally related compounds, which mandate respiratory protection and immediate access to eye wash stations .
- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid exposure to moisture, as hydrochloride salts are often hygroscopic .
Q. What analytical techniques are most effective for characterizing this compound?
- Standard Methods :
- HPLC : Compare retention times with authentic standards to confirm identity .
- NMR/FTIR : Use H/C NMR to resolve structural ambiguities (e.g., distinguishing amine and hydroxyl protons) and FTIR for functional group validation.
- Mass Spectrometry : High-resolution MS (e.g., ESI-MS) can confirm molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for this compound?
- Troubleshooting :
- Impurity Analysis : Use column chromatography or preparative HPLC to isolate impurities. Compare with known byproducts from analogous syntheses (e.g., oxidized derivatives of ethanolamine) .
- Deuterated Solvents : Repeat NMR in DMSO-d to suppress solvent interference.
- Computational Modeling : Simulate expected NMR spectra using software like Gaussian or ACD/Labs to identify discrepancies .
Q. What strategies are recommended for evaluating the compound’s potential in pharmacological applications?
- In Vitro Assays :
- Receptor Binding Studies : Screen against GPCRs or ion channels using radioligand displacement assays. For example, structurally related phenethylamine derivatives show affinity for serotonin receptors .
- Cytotoxicity : Test in cell lines (e.g., HEK-293) using MTT assays. Reference safety guidelines for handling bioactive intermediates .
Q. How can researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?
- Experimental Design :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions at elevated temperatures (40–80°C). Monitor degradation via HPLC-MS .
- Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf-life .
Q. What are the best practices for scaling up synthesis without compromising purity?
- Process Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
